Acide 2-(indolin-3-yl)acétique

Vue d'ensemble

Description

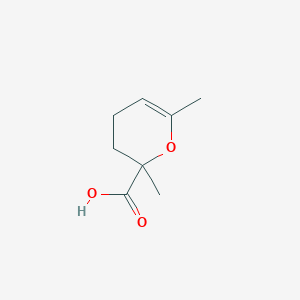

2-(Indolin-3-yl)acetic acid is a compound that contains an indole nucleus, which is an important element of many natural and synthetic molecules with significant biological activity . The indole nucleus is a key component of many bioactive aromatic compounds and has been found in many important synthetic drug molecules . The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .

Synthesis Analysis

The synthesis of 2-(Indolin-3-yl)acetic acid involves the reaction of indole-3-acetic acid (1) with thionyl chloride, which affords 2-(1H-indol-3-yl)acetyl chloride (2). This compound is then treated with aniline and various substituted anilines through a base condensation reaction to obtain the respective indole-3-acetic acid derivatives .

Molecular Structure Analysis

The molecular structure of 2-(Indolin-3-yl)acetic acid is characterized by the presence of an indole nucleus. The indole nucleus is an important heterocyclic system that provides the skeleton to many bioactive compounds . The structure of 2-(Indolin-3-yl)acetic acid is characterized by the presence of a carboxylic acid group attached to the indole nucleus .

Chemical Reactions Analysis

The chemical reactions involving 2-(Indolin-3-yl)acetic acid are characterized by the acetic acid-promoted reaction of 3-hydroxy-3-(indol-3-yl)indolin-2-ones and mercapto-substituted β-enamino esters. This reaction results in two diastereoisomeric 3,3-disubstituted oxindoles .

Applications De Recherche Scientifique

Applications pharmacologiques

Les dérivés de l'acide 2-(indolin-3-yl)acétique ont montré un potentiel en pharmacologie, en particulier dans les activités anti-inflammatoires et analgésiques. Ces composés peuvent être comparés à des médicaments établis tels que l'indométacine et le célécoxib pour leur efficacité et leur indice ulcérogène .

Synthèse chimique

Ce composé sert d'intermédiaire polyvalent dans la synthèse de divers dérivés de l'indole. Il a été utilisé dans des réactions telles que la réaction imino-Stetter pour produire des dérivés d'acide indole-3-acétique substitués en position 2 par un aryle .

Fonctions biologiques

En tant que dérivé de l'acide indole-3-acétique, qui est une hormone végétale, l'this compound peut jouer un rôle dans les processus de croissance et de développement des plantes .

Voies métaboliques microbiennes

Dans les voies biosynthétiques microbiennes, les dérivés de l'indole sont des intermédiaires dans la production de l'acide indole-3-acétique, qui est crucial pour diverses fonctions microbiennes .

Diversité moléculaire

Le composé contribue à la diversité moléculaire dans les réactions chimiques, telles que la réaction de l'acide acétique avec les indolinones et les esters β-énoamines, conduisant à la formation d'oxindoles diastéréoisomères .

Réactions de cycloaddition

Les dérivés de l'indole, y compris l'this compound, sont des substrats clés dans les réactions de cycloaddition qui produisent des structures biologiquement importantes comme les carbazoles et les pyrrolo[2,3-b]indoles .

Orientations Futures

The future directions for research on 2-(Indolin-3-yl)acetic acid could involve further studies on its biosynthesis, as well as its role in growth, development, and plant interactions . Additionally, more research could be conducted to explore its diverse biological activities and its potential for newer therapeutic possibilities .

Mécanisme D'action

Target of Action

2-(Indolin-3-yl)acetic acid, a derivative of indole, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This compound is known to target interleukin-2 , a cytokine that plays a crucial role in the immune response.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(Indolin-3-yl)acetic acid may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole-3-acetic acid (IAA), a related compound, is known to regulate almost all aspects of plant growth and development . IAA is synthesized in microorganisms through several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis . It is possible that 2-(Indolin-3-yl)acetic acid may also affect similar biochemical pathways.

Pharmacokinetics

The biological activities of indole derivatives suggest that they may have favorable pharmacokinetic properties .

Result of Action

Indole derivatives are known to have diverse biological activities . For example, certain indole derivatives have shown inhibitory activity against influenza A . Therefore, it is possible that 2-(Indolin-3-yl)acetic acid may have similar effects.

Action Environment

The action, efficacy, and stability of 2-(Indolin-3-yl)acetic acid may be influenced by various environmental factors. For instance, the reaction of certain indole derivatives in ethanol at room temperature in the presence of acetic acid resulted in two diastereoisomeric 3,3-disubstituted oxindoles . This suggests that the reaction environment can influence the molecular diversity of indole derivatives.

Analyse Biochimique

Biochemical Properties

2-(Indolin-3-yl)acetic acid, like other indole derivatives, interacts with multiple receptors, contributing to its broad-spectrum biological activities

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-(Indolin-3-yl)acetic acid is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives .

Metabolic Pathways

Indole-3-acetic acid, a related compound, is known to be produced from tryptophan through several biosynthetic pathways

Propriétés

IUPAC Name |

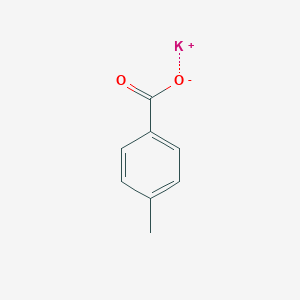

2-(2,3-dihydro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBPCLVYRILLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403918 | |

| Record name | (2,3-Dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13083-41-5 | |

| Record name | (2,3-Dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)

![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)

![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)